molecular formula C6H10O5 B6251652 2-(1-carboxyethoxy)propanoic acid CAS No. 19201-34-4

2-(1-carboxyethoxy)propanoic acid

Cat. No. B6251652
CAS RN: 19201-34-4
M. Wt: 162.1
InChI Key:
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Description

2-(1-carboxyethoxy)propanoic acid (CEPA) is a versatile organic acid that has a wide range of applications in chemical synthesis, scientific research, and lab experiments. CEPA is a carboxylic acid, which is a type of organic compound that contains a carboxyl group (COOH). It has a molecular formula of C3H6O4 and is also known as ethylmalonic acid, ethylmalonate, or ethylmalonate acid. CEPA is a colorless, odorless, and water-soluble solid at room temperature.

Mechanism of Action

CEPA is an organic acid that acts as a proton donor. When CEPA is added to a solution, it donates a proton to the solution, which increases the pH of the solution. This increase in pH can lead to changes in the structure and activity of proteins, enzymes, and other molecules in the solution.
Biochemical and Physiological Effects
CEPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. In addition, CEPA has been shown to have anti-bacterial and anti-fungal activity, and to increase the production of antioxidants.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CEPA in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain, making it an attractive option for research. However, CEPA is not very stable and can degrade over time, which can limit its usefulness in some experiments. In addition, CEPA can react with other compounds in the solution, which can lead to unexpected results.

Future Directions

There are many potential future directions for research involving CEPA. One area of research is the development of new methods for synthesizing CEPA. Additionally, researchers are interested in exploring the potential applications of CEPA in drug development, as well as its potential use as a therapeutic agent. Other areas of research include the investigation of CEPA’s effects on cellular processes, the study of its biochemical and physiological effects, and the development of new methods for its use in lab experiments.

Synthesis Methods

CEPA is synthesized from ethyl malonic ester and sodium hydroxide. This reaction is known as the Hofmann rearrangement. The synthesis begins by adding ethyl malonic ester to a solution of sodium hydroxide. The solution is then heated to a temperature of 100°C and the reaction is allowed to proceed for several hours. The reaction produces ethylmalonate and sodium ethoxide, which is then hydrolyzed to form CEPA.

Scientific Research Applications

CEPA has been used in a variety of scientific research applications. It is used as a substrate in enzymatic reactions and as a reagent in organic synthesis. CEPA has also been used to study the structure and function of proteins, as well as to investigate the effects of environmental pollutants on enzymes. In addition, CEPA has been used to study the biochemical and physiological effects of drugs and other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-carboxyethoxy)propanoic acid involves the esterification of 2-bromoacetic acid with ethanol, followed by hydrolysis of the resulting ethyl 2-bromoacetate to yield 2-carboxyethyl bromide. This intermediate is then reacted with propanoic acid in the presence of a base to form the final product.", "Starting Materials": [ "2-bromoacetic acid", "ethanol", "propanoic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Esterification of 2-bromoacetic acid with ethanol in the presence of a catalyst (e.g. sulfuric acid) to yield ethyl 2-bromoacetate.", "Step 2: Hydrolysis of ethyl 2-bromoacetate with aqueous sodium hydroxide to yield 2-carboxyethyl bromide.", "Step 3: Reaction of 2-carboxyethyl bromide with propanoic acid in the presence of a base (e.g. sodium hydroxide) to form 2-(1-carboxyethoxy)propanoic acid." ] }

CAS RN

19201-34-4

Product Name

2-(1-carboxyethoxy)propanoic acid

Molecular Formula

C6H10O5

Molecular Weight

162.1

Purity

0

Origin of Product

United States

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